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Abstract
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a

critical role in regulating mRNA stability and translation efficiency. The precursor for the

enzymatic incorporation of this modification is N4-acetylcytidine triphosphate (ac4CTP). This

technical guide provides an in-depth overview of the molecular properties of N4-acetylcytidine
triphosphate sodium, detailed experimental protocols for its incorporation into RNA via in vitro

transcription, and a summary of its biological significance, particularly its role in cellular

signaling pathways. This document is intended to serve as a comprehensive resource for

researchers in the fields of molecular biology, drug discovery, and RNA therapeutics.

Physicochemical Properties
N4-acetylcytidine triphosphate is commercially available as a sodium salt. Its key molecular

and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C11H14N3Na4O15P3 [1]

Molecular Weight 613.12 g/mol [1]

CAS Number 2803886-33-9 [1]

Purity ≥ 95% (HPLC) [2]

Form Solution in water [2]

Concentration 100 mM - 110 mM [2]

pH 7.0 ± 0.5 [2]

λmax 243 nm [2]

Storage Conditions -20 °C [2]

Biological Role of N4-Acetylcytidine (ac4C)
N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[3] In

eukaryotes, this modification is installed by the N-acetyltransferase 10 (NAT10) enzyme.[4] The

presence of ac4C in mRNA has significant functional consequences:

Enhanced mRNA Stability: Acetylation of cytidine residues in mRNA has been shown to

increase the stability of the transcript, protecting it from degradation.[4]

Increased Translation Efficiency: The presence of ac4C within the coding sequence of an

mRNA can promote its translation into protein.[4][5] This is achieved, in part, by improving

the decoding efficiency at the ribosome.[4]

Role in Cellular Stress Response: Acetylated mRNAs have been found to be enriched in

stress granules, suggesting a role for ac4C in the cellular response to stress.[6]

Experimental Protocols
In Vitro Transcription for Incorporation of N4-
Acetylcytidine
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This protocol describes the synthesis of RNA containing N4-acetylcytidine using T7 RNA

polymerase.

Materials:

Linearized DNA template with a T7 promoter

N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution

ATP, GTP, UTP solutions

T7 RNA Polymerase

10X Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

RNase Inhibitor

DNase I (RNase-free)

Nuclease-free water

Purification reagents (e.g., spin column kit, lithium chloride, or phenol:chloroform)

Procedure:

Reaction Setup: Assemble the transcription reaction at room temperature to avoid

precipitation of the DNA template by spermidine in the buffer. The following is an example for

a 20 µL reaction; components should be added in the order listed:
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Component Volume Final Concentration

Nuclease-free Water to 20 µL -

10X Transcription Buffer 2 µL 1X

ATP, GTP, UTP (100 mM each) 2 µL each 10 mM each

N4-Acetylcytidine Triphosphate

(100 mM)
2 µL 10 mM

Linear DNA Template 1 µg 50 ng/µL

RNase Inhibitor 1 µL 2 U/µL

T7 RNA Polymerase 2 µL -

Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the

reaction at 37°C for 2 to 4 hours.[5]

Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-

30 minutes to degrade the DNA template.[7]

RNA Purification: Purify the transcribed RNA to remove enzymes, unincorporated

nucleotides, and the degraded DNA template. Several methods can be used depending on

the downstream application:

Spin Column Purification: This is a common and efficient method for removing proteins,

salts, and unincorporated nucleotides.[8]

Lithium Chloride (LiCl) Precipitation: Effective for recovering longer RNA transcripts (>300

nucleotides) and removing most unincorporated nucleotides and proteins.[8]

Phenol:Chloroform Extraction followed by Ethanol Precipitation: A traditional method for

deproteinization, though it may not completely remove free nucleotides.[8]

Gel Purification: Recommended for obtaining high-purity RNA, especially for removing

truncated transcription products.[8]
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Workflow for the in vitro transcription of N4-acetylcytidine-modified RNA.

Detection of N4-acetylcytidine in RNA (ac4C-seq)
A highly specific method for detecting ac4C at single-nucleotide resolution is ac4C-seq. This

technique relies on the chemical reduction of ac4C, which leads to a misincorporation during

reverse transcription.

Principle:

Chemical Reduction: N4-acetylcytidine is selectively reduced by sodium borohydride

(NaBH4) or sodium cyanoborohydride (NaCNBH3).

Reverse Transcription: The reduced ac4C base is read as a uridine (U) by reverse

transcriptase.

Sequencing: During sequencing, this results in a C-to-T transition at the site of the original

ac4C modification.

A detailed protocol for ac4C-seq can be found in the work by Sas-Chen et al. (2020).
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Role in Signaling Pathways
The writer enzyme for ac4C, NAT10, has been implicated in major signaling pathways,

particularly in the context of cancer progression.

Wnt/β-catenin Signaling Pathway
In colorectal cancer, NAT10 has been shown to promote tumor progression by activating the

Wnt/β-catenin signaling pathway.[1] NAT10-mediated ac4C modification of specific target

mRNAs, such as KIF23, enhances their stability.[1] This leads to increased protein expression,

which in turn activates the Wnt/β-catenin cascade.[1][2]
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Role of NAT10 and ac4C in the Wnt/β-catenin signaling pathway.

NF-κB Signaling Pathway
The expression of NAT10 itself can be regulated by signaling pathways. In some cellular

contexts, the activation of the NF-κB signaling pathway can lead to the upregulation of NAT10

expression.[9] This creates a potential feedback loop where inflammatory signals can influence

the epitranscriptomic landscape.
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Regulation of NAT10 expression by the NF-κB signaling pathway.
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Conclusion
N4-acetylcytidine triphosphate is a vital reagent for the study of the epitranscriptome. Its

incorporation into RNA allows for the investigation of the functional consequences of ac4C

modification, which is increasingly recognized as a key regulator of gene expression. The

protocols and information provided in this guide offer a foundation for researchers to explore

the role of this important RNA modification in their systems of interest. Further research into the

interplay between ac4C and cellular signaling pathways holds promise for the development of

novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b8117531#n4-acetylcytidine-triphosphate-sodium-molecular-weight
https://www.benchchem.com/product/b8117531#n4-acetylcytidine-triphosphate-sodium-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8117531?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

